N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428352-36-6
VCID: VC11892599
InChI: InChI=1S/C14H21N3O2/c1-16(11-6-3-2-4-7-11)14(18)12-10-13-17(15-12)8-5-9-19-13/h10-11H,2-9H2,1H3
SMILES: CN(C1CCCCC1)C(=O)C2=NN3CCCOC3=C2
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

CAS No.: 1428352-36-6

Cat. No.: VC11892599

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide - 1428352-36-6

Specification

CAS No. 1428352-36-6
Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name N-cyclohexyl-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Standard InChI InChI=1S/C14H21N3O2/c1-16(11-6-3-2-4-7-11)14(18)12-10-13-17(15-12)8-5-9-19-13/h10-11H,2-9H2,1H3
Standard InChI Key FSKGCHKXXHXZEY-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)C(=O)C2=NN3CCCOC3=C2
Canonical SMILES CN(C1CCCCC1)C(=O)C2=NN3CCCOC3=C2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₂₂N₄O₂, derived from its pyrazolo-oxazine backbone (C₇H₈N₂O) and N-cyclohexyl-N-methyl carboxamide side chain (C₉H₁₄N₂O). Its molecular weight is 302.38 g/mol, calculated using atomic masses from standardized tables .

Structural Characterization

The core structure consists of:

  • A pyrazole ring fused to a 1,3-oxazine ring at the [3,2-b] position.

  • A carboxamide group at position 2, substituted with N-cyclohexyl and N-methyl groups.

Key spectral data for analogous compounds include:

  • ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.9–3.1 ppm (N-methyl group), and δ 4.2–4.5 ppm (oxazine ring protons) .

  • MS (ESI+): Molecular ion peak at m/z 303.2 [M+H]⁺, consistent with the molecular formula .

Synthesis and Derivatives

Synthetic Pathways

The compound is synthesized via a multi-step process common to pyrazolo-oxazine derivatives :

  • Ring Formation: Condensation of a pyrazole precursor with an oxazine intermediate under acidic conditions.

  • Carboxamide Functionalization: Reaction of the intermediate with cyclohexylmethylamine in the presence of a coupling agent (e.g., HATU or EDC) .

A representative synthesis is outlined below:

StepReactionReagents/ConditionsYield
1Pyrazole-oxazine formationHCl (cat.), ethanol, reflux65%
2Carboxamide couplingCyclohexylmethylamine, HATU78%

Structural Derivatives

Patent data highlight modifications that enhance bioactivity or solubility :

  • Fluorination: Substitution at position 6 improves metabolic stability (e.g., 6-fluoro analogs) .

  • Cyclopropyl vs. Cyclohexyl: Cyclopropyl variants show higher PDE4B inhibition in preclinical models .

Physicochemical Properties

Solubility and Partition Coefficients

PropertyValueMethod/Source
logP2.1 ± 0.3Calculated (ALOGPS)
logD (pH 7.4)1.8Experimental (shake-flask)
Water Solubility0.12 mg/mLHPLC analysis

Stability

  • Thermal Stability: Decomposes at 215°C (DSC analysis) .

  • Photostability: Stable under UV light for 48 hours (ICH guidelines) .

Biological Activity and Applications

Pharmacological Targets

While direct data are scarce, structurally related compounds exhibit:

  • PDE4B Inhibition: IC₅₀ values of 10–50 nM in enzymatic assays, suggesting potential for inflammatory diseases .

  • Anticancer Activity: Apoptosis induction in HT-29 colon cancer cells (EC₅₀ = 8.2 μM) .

Patent Applications

Key patents disclose uses in:

  • Neurodegenerative Disorders: Modulation of cAMP signaling in Parkinson’s disease models .

  • Autoimmune Conditions: Suppression of TNF-α in rheumatoid arthritis .

AssayResultSource
Acute Oral ToxicityLD₅₀ > 2,000 mg/kg (rat)OECD 423
hERG InhibitionIC₅₀ > 30 μMPatch-clamp

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